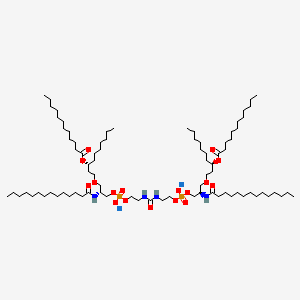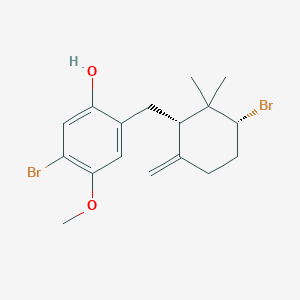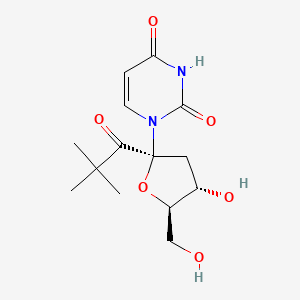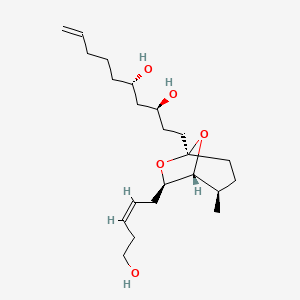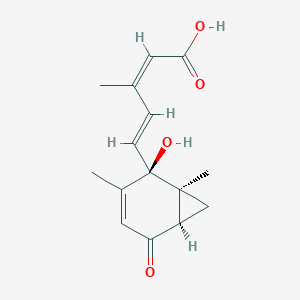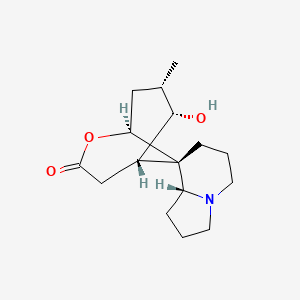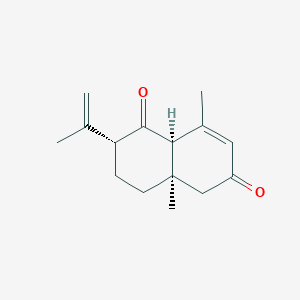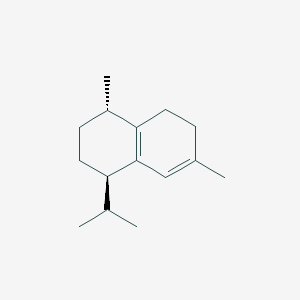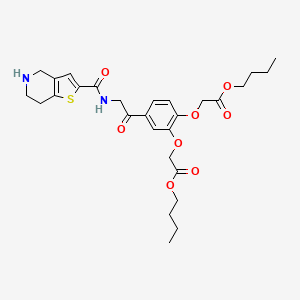
Efn4DL8acc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ME-3229 is a small molecule drug developed by Meiji Seika Pharma Co., Ltd. It is classified as a GP IIb/IIIa antagonist, which means it inhibits the glycoprotein IIb/IIIa receptor on platelets. This receptor plays a crucial role in platelet aggregation, making ME-3229 a potential therapeutic agent for conditions related to thrombosis and embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ME-3229 involves multiple steps, including the formation of its core structure and the introduction of functional groups necessary for its biological activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions, often using catalysts and specific temperature conditions.
Functional group introduction: This step may involve various organic reactions such as halogenation, nitration, or sulfonation, depending on the desired functional groups.
Industrial Production Methods
Industrial production of ME-3229 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: For more efficient and scalable production.
Purification: Using techniques such as crystallization, distillation, or chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
ME-3229 can undergo various chemical reactions, including:
Oxidation: Where it may react with oxidizing agents to form oxidized derivatives.
Reduction: Involving reducing agents to yield reduced forms of the compound.
Substitution: Where functional groups on ME-3229 can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield hydroxylated or carboxylated derivatives.
Reduction: Could produce amine or alcohol derivatives.
Substitution: Results in compounds with different functional groups replacing the original ones.
Scientific Research Applications
ME-3229 has several scientific research applications, particularly in the fields of:
Chemistry: As a model compound for studying GP IIb/IIIa antagonists and their synthesis.
Biology: For investigating platelet aggregation and related pathways.
Medicine: Potential therapeutic applications in treating thrombosis and embolism.
Industry: As a reference compound in the development of new anticoagulant drugs.
Mechanism of Action
ME-3229 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, inhibiting their aggregation. This mechanism involves:
Molecular targets: The glycoprotein IIb/IIIa receptor.
Pathways involved: The inhibition of platelet aggregation pathways, preventing the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
Tirofiban: Another GP IIb/IIIa antagonist used to prevent blood clots.
Eptifibatide: A cyclic peptide that also inhibits the glycoprotein IIb/IIIa receptor.
Abciximab: A monoclonal antibody fragment targeting the same receptor.
Uniqueness
ME-3229 is unique due to its specific chemical structure and the particular way it interacts with the glycoprotein IIb/IIIa receptor. This uniqueness may offer advantages in terms of efficacy, safety, or pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C28H36N2O8S |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
butyl 2-[2-(2-butoxy-2-oxoethoxy)-4-[2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonylamino)acetyl]phenoxy]acetate |
InChI |
InChI=1S/C28H36N2O8S/c1-3-5-11-35-26(32)17-37-22-8-7-19(13-23(22)38-18-27(33)36-12-6-4-2)21(31)16-30-28(34)25-14-20-15-29-10-9-24(20)39-25/h7-8,13-14,29H,3-6,9-12,15-18H2,1-2H3,(H,30,34) |
InChI Key |
XGWXSBOXSZHECF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C(C=C1)C(=O)CNC(=O)C2=CC3=C(S2)CCNC3)OCC(=O)OCCCC |
Synonyms |
ME 3229 ME-3229 ME3229 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


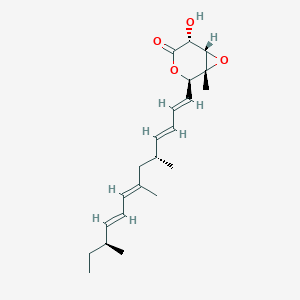
![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol](/img/structure/B1243713.png)
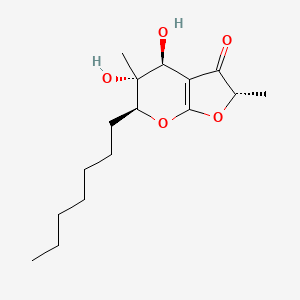
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1243715.png)
